(2S)-2-(cyclopentylamino)propan-1-ol
Description
(2S)-2-(cyclopentylamino)propan-1-ol is a chiral amino alcohol characterized by a cyclopentylamine substituent at the C2 position of a propan-1-ol backbone, with an (S)-configured stereocenter.
Properties
CAS No. |
1568026-21-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(cyclopentylamino)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-amino-1-propanol.
Cyclopentylation: The amino group of (S)-2-amino-1-propanol is reacted with cyclopentyl bromide in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclopentylation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(cyclopentylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in solvents like dichloromethane or acetone.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of bases such as triethylamine or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2S)-2-(cyclopentylamino)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the structure-activity relationships of amine-containing compounds.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(cyclopentylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the following pathways:
Binding to Receptors: The amino group can form hydrogen bonds with receptor sites, influencing their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of (2S)-2-(cyclopentylamino)propan-1-ol and its analogs:
Key Observations:
Lipophilicity (logP): The cyclopentylamino group in the target compound likely confers intermediate lipophilicity (estimated logP ~1.5), balancing the hydrophobic cyclopentyl ring and polar amino-alcohol groups. This contrasts with the more hydrophilic (S)-2-amino-3-phenylpropan-1-ol (logP 1.08) and the highly lipophilic dibenzyl derivative (logP ~3.5) . The absence of an amino group in 1-methylcyclopentanol reduces its polarity, yielding a lower logP (~1.0) .
Solubility: The phenyl-substituted analog exhibits high aqueous solubility (5.61 mg/mL), attributed to its hydrogen-bonding capacity and moderate logP . The dibenzylamino analog’s solubility is expected to be lower due to increased hydrophobicity .
Stereochemistry (S vs. R) may influence chiral recognition in biological systems, as seen in enantioselective bioactivity of related amino alcohols .
Bioactivity and Pharmacological Potential
While direct bioactivity data for this compound are lacking, evidence from analogs suggests possible applications:
- Adrenoceptor Modulation: Compounds like (2R,S)-1-(indolyloxy)-3-(phenoxyethylamino)propan-2-ol exhibit α1/β1-adrenoceptor binding and antiarrhythmic activity . The cyclopentylamino group may similarly interact with adrenergic receptors, though with altered affinity due to ring size and flexibility.
- The target compound’s cyclopentyl group may improve membrane permeability compared to phenyl or benzyl groups .
Q & A
Basic: What are the standard synthetic routes for (2S)-2-(cyclopentylamino)propan-1-ol?
Methodological Answer:
The synthesis typically involves stereoselective amination of a propanol precursor. Key steps include:
Starting Material : Cyclopentylamine reacts with a chiral epoxide (e.g., (S)-propylene oxide) under controlled pH to ensure retention of stereochemistry.
Amination : Nucleophilic ring-opening of the epoxide by cyclopentylamine in a polar aprotic solvent (e.g., THF) at 0–25°C .
Purification : Chiral chromatography or recrystallization to isolate the (2S)-enantiomer.
Characterization : Confirmation via -NMR (e.g., methylene protons at δ 3.4–3.6 ppm) and -NMR (cyclopentyl carbons at δ 25–35 ppm) .
Basic: How is the stereochemical purity of this compound confirmed?
Methodological Answer:
Stereochemical integrity is validated using:
- Chiral HPLC : Employing a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical Rotation : Compare observed with literature values (e.g., +15° to +25° for the (2S)-form).
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Advanced: How do reaction conditions influence enantiomeric excess (ee) in the synthesis?
Methodological Answer:
Critical factors affecting ee:
- Temperature : Lower temperatures (0–10°C) reduce racemization during amination .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, enhancing stereoselectivity.
- Catalyst : Chiral Lewis acids (e.g., BINOL-derived catalysts) can improve ee to >95% .
Data Contradiction Note : Some studies report reduced yields at lower temperatures despite higher ee, requiring optimization (e.g., 60% yield at 90% ee vs. 80% yield at 85% ee) .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina. The cyclopentyl group shows hydrophobic binding to receptor pockets .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with activity. For example, cyclopentyl enhances metabolic stability compared to bulkier aryl groups .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Trace enantiomers (e.g., 2R-form) may antagonize activity. Validate purity via chiral HPLC before assays .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding. Standardize protocols using reference compounds (e.g., propranolol for β-adrenergic activity) .
Advanced: What role does the cyclopentyl group play in pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The cyclopentyl group increases logP (~2.1) compared to methyl analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Resistance to CYP450 oxidation due to saturated ring structure, as shown in microsomal stability assays (t > 120 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
